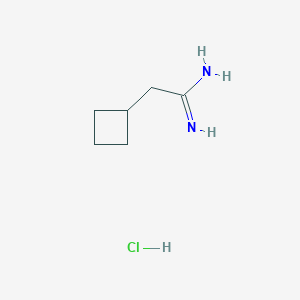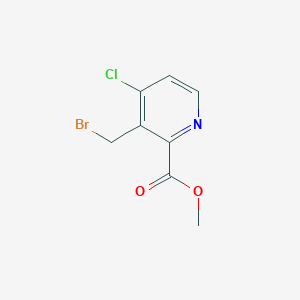
Methyl 3-(bromomethyl)-4-chloropicolinate
Übersicht
Beschreibung
Methyl 3-(bromomethyl)-4-chloropicolinate, also known as BMCP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. BMCP is a member of the picolinic acid family and is a halogenated derivative of picolinic acid.
Wirkmechanismus
The mechanism of action of Methyl 3-(bromomethyl)-4-chloropicolinate is not fully understood. However, it is believed that Methyl 3-(bromomethyl)-4-chloropicolinate interacts with cellular proteins and enzymes, leading to changes in cellular processes. Methyl 3-(bromomethyl)-4-chloropicolinate has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which plays a role in the regulation of neurotransmitters.
Biochemische Und Physiologische Effekte
Methyl 3-(bromomethyl)-4-chloropicolinate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Methyl 3-(bromomethyl)-4-chloropicolinate inhibits the growth of cancer cells and viruses. Methyl 3-(bromomethyl)-4-chloropicolinate has also been shown to have anti-inflammatory and antioxidant properties. However, further studies are needed to fully understand the biochemical and physiological effects of Methyl 3-(bromomethyl)-4-chloropicolinate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 3-(bromomethyl)-4-chloropicolinate in lab experiments is its high yield synthesis method, which makes it cost-effective. Methyl 3-(bromomethyl)-4-chloropicolinate is also stable under various conditions, making it suitable for use in a wide range of experiments. However, one limitation of using Methyl 3-(bromomethyl)-4-chloropicolinate is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on Methyl 3-(bromomethyl)-4-chloropicolinate. One direction is to further investigate its potential as a building block for the synthesis of biologically active molecules. Another direction is to study its mechanism of action in more detail. Additionally, research can be conducted to explore the potential of Methyl 3-(bromomethyl)-4-chloropicolinate in the development of new drugs for the treatment of various diseases.
Conclusion
In conclusion, Methyl 3-(bromomethyl)-4-chloropicolinate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. Methyl 3-(bromomethyl)-4-chloropicolinate can be synthesized through an efficient and cost-effective method and has been studied for its potential as a building block for the synthesis of biologically active molecules. Methyl 3-(bromomethyl)-4-chloropicolinate has various biochemical and physiological effects and has shown promise in the treatment of various diseases. Further research is needed to fully understand the potential of Methyl 3-(bromomethyl)-4-chloropicolinate in scientific research.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(bromomethyl)-4-chloropicolinate has been studied for its potential applications in various areas of scientific research. One of the most promising areas of research is its use as a building block for the synthesis of biologically active molecules. Methyl 3-(bromomethyl)-4-chloropicolinate has been used as a precursor for the synthesis of various compounds, including antiviral and anticancer agents.
Eigenschaften
IUPAC Name |
methyl 3-(bromomethyl)-4-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)7-5(4-9)6(10)2-3-11-7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULIZQKYVXIKQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(bromomethyl)-4-chloropicolinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide](/img/structure/B1430076.png)
![({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine](/img/structure/B1430077.png)
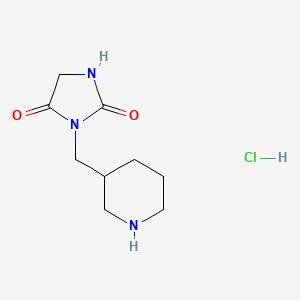
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride](/img/structure/B1430082.png)
![[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1430083.png)
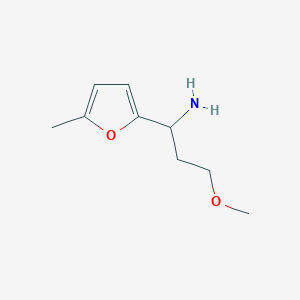
amine hydrochloride](/img/structure/B1430087.png)
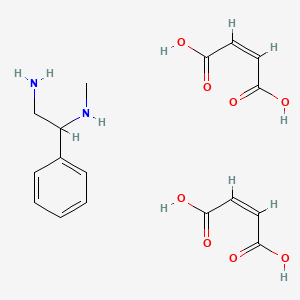
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol](/img/structure/B1430092.png)
![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1430093.png)
![Ethyl [(2,2-difluoroethyl)carbamoyl]formate](/img/structure/B1430095.png)
![3-Methoxy-2-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B1430097.png)
![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1430098.png)
